Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
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Overview
Description
Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is a complex organic compound that features a benzo[1,3]dioxole ring and a tetrahydrofuran ring connected via a methylene bridge to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine typically involves the following steps:
Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Tetrahydrofuran Ring: This involves the cyclization of 1,4-dihydroxybutane.
Coupling Reaction: The benzo[1,3]dioxole and tetrahydrofuran rings are then coupled via a methylene bridge using a suitable linker, such as formaldehyde, under basic conditions.
Amine Introduction: The final step involves introducing the amine group through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclization steps and employing high-yield coupling reactions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the amine group, converting it to an amine oxide or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methylene bridge, where the amine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine oxides and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent, showing activity against various cancer cell lines.
Materials Science: The compound can be used in the development of novel materials, such as sensors for detecting heavy metals.
Biological Research: It is used in studies exploring its effects on cellular processes, including apoptosis and cell cycle arrest.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with cellular targets, leading to various biological effects:
Molecular Targets: The compound targets specific proteins and enzymes involved in cell proliferation and apoptosis.
Pathways Involved: It induces apoptosis through the activation of caspases and causes cell cycle arrest by affecting the expression of cyclins and cyclin-dependent kinases.
Comparison with Similar Compounds
Similar Compounds
2-Furanol, 3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-: This compound shares structural similarities but differs in the functional groups attached to the rings.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have similar benzo[1,3]dioxole moieties but differ in their overall structure and functional groups.
Uniqueness
Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is unique due to its specific combination of benzo[1,3]dioxole and tetrahydrofuran rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(oxolan-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-11(15-5-1)8-14-7-10-3-4-12-13(6-10)17-9-16-12/h3-4,6,11,14H,1-2,5,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKKKMLEVJZIAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389938 |
Source
|
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(oxolan-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436096-91-2 |
Source
|
Record name | N-[(Tetrahydro-2-furanyl)methyl]-1,3-benzodioxole-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436096-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(oxolan-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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